molecular formula C6H14N4O2 B3048623 N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide CAS No. 17696-89-8

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide

Cat. No.: B3048623
CAS No.: 17696-89-8
M. Wt: 174.2 g/mol
InChI Key: RAUKYARZDOSMOO-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide can be synthesized through various organic synthesis routes. Typically, it is prepared from appropriate starting materials under controlled reaction conditions . The exact synthetic route may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to achieve large-scale production while maintaining high purity and efficiency .

Chemical Reactions Analysis

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context . Understanding the mechanism of action is crucial for optimizing its use in various scientific and industrial applications .

Properties

IUPAC Name

3-(dimethylcarbamoylamino)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUKYARZDOSMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NNC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304500
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-89-8
Record name N1,N1,N2,N2-Tetramethyl-1,2-hydrazinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-89-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 165984
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Record name NSC165984
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Record name N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Hydrazinedicarboxamide, N1,N1,N2,N2-tetramethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
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